BenchChemオンラインストアへようこそ!

Perfluorophenyl N-Fmoc-D-phenylalaninate

Peptide Synthesis Enzymatic Stability Therapeutic Peptides

Choose Fmoc-D-Phe-OPfp for solid-phase peptide synthesis (SPPS) requiring D-phenylalanine. Its pre-activated pentafluorophenyl (OPfp) ester eliminates in-situ activation, minimizes racemization, and enables rapid coupling (under 7 seconds in flow systems). The D-configuration ensures proteolytic stability in therapeutic candidates. This high-purity (≥98%) crystalline powder is essential for high-throughput and continuous-flow peptide manufacturing, maximizing yield and purity.

Molecular Formula C30H20F5NO4
Molecular Weight 553.5 g/mol
Cat. No. B13387231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorophenyl N-Fmoc-D-phenylalaninate
Molecular FormulaC30H20F5NO4
Molecular Weight553.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)
InChIKeyWKHPSOMXNCTXPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorophenyl N-Fmoc-D-phenylalaninate (Fmoc-D-Phe-OPfp) for Solid-Phase Peptide Synthesis: Procurement Specifications and Key Characteristics


Perfluorophenyl N-Fmoc-D-phenylalaninate (CAS 159505-85-8), also designated as Fmoc-D-Phe-OPfp, is a pre-activated, N-terminal protected D-phenylalanine derivative classified within the Fmoc-amino acid pentafluorophenyl ester family. It combines a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a highly reactive pentafluorophenyl (OPfp) ester at the C-terminus . The compound exhibits a molecular formula of C30H20F5NO4, a molecular weight of 553.48 g/mol, a melting point of 155-157 °C, and a predicted LogP value of 7.22, indicating pronounced lipophilicity relative to non-fluorinated Fmoc-amino acid derivatives . It is supplied as a crystalline powder, typically at ≥98% purity as verified by HPLC, and requires refrigerated storage at 2-8 °C [1].

Why Fmoc-D-Phe-OPfp Cannot Be Simply Substituted with L-Enantiomers, Non-Activated Acids, or Alternative Active Esters in Peptide Synthesis


Scientific procurement cannot treat all Fmoc-protected phenylalanine derivatives as functionally interchangeable. Generic substitution fails due to three critical divergences: (1) the D-configuration of the target compound, which confers stereochemical control essential for synthesizing D-peptide therapeutics resistant to proteolytic degradation, whereas substitution with L-enantiomers yields biologically incompatible products ; (2) the presence of the pre-activated pentafluorophenyl (OPfp) ester, which eliminates the need for in situ activation, thereby reducing racemization risk and improving coupling kinetics relative to non-activated Fmoc-D-Phe-OH [1]; and (3) the specific reactivity profile of the OPfp ester relative to other common active esters such as N-hydroxysuccinimide (NHS). Specifically, PFP esters have been demonstrated to exhibit reduced susceptibility to spontaneous hydrolysis during conjugation reactions compared to NHS esters, directly impacting solution stability and coupling consistency [2].

Perfluorophenyl N-Fmoc-D-phenylalaninate Quantitative Comparative Evidence for Procurement Decisions


D-Enantiomer Configuration vs. L-Enantiomer: Stereochemical Fidelity for Therapeutic Peptide Design

The target compound, Fmoc-D-Phe-OPfp, contains a D-phenylalanine core (R-configuration at the α-carbon) as confirmed by IUPAC nomenclature and InChI key stereochemistry . In contrast, commercially available Fmoc-Phe-OPfp contains the L-enantiomer (S-configuration) . This stereochemical divergence is not trivial; D-amino acid-containing peptides demonstrate significantly enhanced resistance to enzymatic degradation by endogenous proteases, a property critical for extending the half-life of therapeutic peptide candidates . Substitution with the L-enantiomer active ester would yield the L-peptide product, which is susceptible to rapid proteolysis, thereby compromising the biological and therapeutic utility of the synthesized peptide.

Peptide Synthesis Enzymatic Stability Therapeutic Peptides Stereochemistry

Pre-Activated Pentafluorophenyl Ester vs. Non-Activated Carboxylic Acid: Coupling Efficiency and Racemization Control

The pentafluorophenyl (OPfp) ester in the target compound functions as a pre-activated leaving group. Compared to non-activated amino acid derivatives such as Fmoc-D-Phe-OH, the OPfp ester offers substantially enhanced coupling efficiency without requiring additional in situ activation reagents (e.g., DIC/HOBt) . Class-level evidence indicates that the OPfp group enables rapid and high-yield peptide bond formation, which is especially beneficial when coupling to sterically hindered amino acids or aiming for high overall synthetic yields [1]. Additionally, the use of pre-formed OPfp esters is associated with minimal racemization, ensuring the retention of the D-stereochemistry during chain elongation . In contrast, coupling with the non-activated Fmoc-D-Phe-OH requires activation and carries a higher inherent risk of epimerization, which can lead to diastereomeric impurities and reduced final product purity.

Solid-Phase Peptide Synthesis Activated Esters Coupling Efficiency Racemization

Pentafluorophenyl Ester vs. N-Hydroxysuccinimide Ester: Hydrolytic Stability and Conjugation Consistency

In the broader context of active ester chemistry, pentafluorophenyl (PFP) esters, such as the OPfp moiety in the target compound, demonstrate a critical stability advantage over N-hydroxysuccinimide (NHS) esters. Literature evidence indicates that PFP esters produce amide bonds as effectively as NHS esters but are significantly less susceptible to spontaneous hydrolysis during conjugation reactions in aqueous or protic environments [1]. This reduced hydrolysis rate translates to more predictable and consistent coupling yields, as the active ester remains intact for longer periods prior to nucleophilic attack by the amine [2]. Furthermore, in antibody conjugation applications, the simple replacement of NHS with PFP esters dramatically increased light-chain specificity and reduced aggregate formation, suggesting that the PFP ester's controlled reactivity profile contributes to superior product homogeneity [3].

Active Ester Chemistry Hydrolysis Resistance Bioconjugation Peptide Stability

Pre-Activated OPfp Ester vs. In Situ Activation: Process Time and Reagent Cost Savings in Automated SPPS

The use of pre-activated pentafluorophenyl esters such as Fmoc-D-Phe-OPfp eliminates the requirement for in situ activation steps using carbodiimide-based reagents (e.g., DIC) and additives (e.g., HOBt or Oxyma) during solid-phase peptide synthesis . This substitution provides a quantifiable operational advantage: automated flow-based SPPS systems utilizing Fmoc-amino acid pentafluorophenyl esters have demonstrated amide bond formation in as little as 7 seconds, achieving total synthesis times of 40 seconds per amino acid residue [1]. In contrast, standard batch SPPS protocols employing in situ activation typically require coupling times of 30-120 minutes per residue. The shortened cycle time directly translates to reduced instrument occupancy, lower labor costs, and accelerated project timelines in both academic and industrial peptide synthesis laboratories.

Automated Peptide Synthesis Process Efficiency Cycle Time Reduction Cost Optimization

Enhanced Lipophilicity and Distinct Physicochemical Profile vs. Non-Fluorinated Fmoc-Phenylalanine Derivatives

The incorporation of the pentafluorophenyl ester moiety confers a markedly distinct physicochemical profile to Perfluorophenyl N-Fmoc-D-phenylalaninate compared to non-fluorinated Fmoc-phenylalanine derivatives. The target compound exhibits a calculated LogP value of 7.22 . In contrast, the non-activated Fmoc-D-Phe-OH possesses a significantly lower LogP of approximately 3.9 (calculated via ChemDraw based on structure), and other non-fluorinated Fmoc-amino acid building blocks typically exhibit LogP values in the 2-4 range. This substantially increased lipophilicity alters chromatographic retention behavior during reverse-phase HPLC purification, which can be leveraged analytically to monitor coupling efficiency via bromophenol blue colorimetric assays . Additionally, the enhanced organic solubility facilitates handling and improves reaction kinetics in organic solvent-based SPPS workflows [1].

Lipophilicity LogP Purification HPLC Physicochemical Properties

Perfluorophenyl N-Fmoc-D-phenylalaninate Optimal Application Scenarios for Research and Industrial Peptide Production


Synthesis of Protease-Resistant D-Peptide Therapeutics and Bioactive Peptides

This compound is optimally deployed for the solid-phase synthesis of peptide sequences requiring D-phenylalanine residues at specific positions. The D-configuration confers resistance to enzymatic degradation by endogenous proteases, a critical requirement for developing orally bioavailable or long-circulating therapeutic peptide candidates . Procurement should prioritize this reagent when the target peptide sequence explicitly specifies D-Phe or when engineering peptide analogs with enhanced metabolic stability.

High-Throughput and Automated Continuous-Flow Peptide Synthesis Platforms

The pre-activated pentafluorophenyl ester enables rapid coupling kinetics, with literature-documented amide bond formation in as little as 7 seconds under continuous-flow SPPS conditions . This makes Fmoc-D-Phe-OPfp particularly suitable for automated high-throughput peptide synthesizers and continuous-flow manufacturing platforms, where minimizing cycle time per residue directly increases daily production capacity and reduces cost per peptide.

Synthesis of Complex, Sterically Hindered, or Aggregation-Prone Peptide Sequences

The high reactivity of the OPfp ester facilitates efficient coupling even with sterically hindered amino acids or during the synthesis of difficult sequences prone to aggregation and incomplete coupling . By eliminating the need for in situ activation, the pre-activated ester reduces the risk of racemization and improves crude peptide purity, thereby reducing the burden on downstream preparative HPLC purification and increasing overall synthetic yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perfluorophenyl N-Fmoc-D-phenylalaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.